molecular formula C8H12FNO3 B13061133 1-Acetyl-4-fluoropiperidine-4-carboxylic acid

1-Acetyl-4-fluoropiperidine-4-carboxylic acid

Cat. No.: B13061133
M. Wt: 189.18 g/mol
InChI Key: SODXWKVGOIPOTN-UHFFFAOYSA-N
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Description

1-Acetyl-4-fluoropiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H12FNO3 and a molecular weight of 189.18 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-acetyl-4-fluoropiperidine-4-carboxylic acid involves several steps. One common method includes the fluorination of piperidine derivatives followed by acetylation. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Acetyl-4-fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-4-fluoropiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-4-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The acetyl group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Acetyl-4-fluoropiperidine-4-carboxylic acid can be compared to other piperidine derivatives such as:

The uniqueness of this compound lies in its combination of the acetyl and fluorine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12FNO3

Molecular Weight

189.18 g/mol

IUPAC Name

1-acetyl-4-fluoropiperidine-4-carboxylic acid

InChI

InChI=1S/C8H12FNO3/c1-6(11)10-4-2-8(9,3-5-10)7(12)13/h2-5H2,1H3,(H,12,13)

InChI Key

SODXWKVGOIPOTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(C(=O)O)F

Origin of Product

United States

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